7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine 7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748337
InChI: InChI=1S/C10H7ClN4OS/c1-4-2-3-5(16-4)8-13-6-7(12)14-10(11)15-9(6)17-8/h2-3H,1H3,(H2,12,14,15)
SMILES:
Molecular Formula: C10H7ClN4OS
Molecular Weight: 266.71 g/mol

7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine

CAS No.:

Cat. No.: VC15748337

Molecular Formula: C10H7ClN4OS

Molecular Weight: 266.71 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine -

Specification

Molecular Formula C10H7ClN4OS
Molecular Weight 266.71 g/mol
IUPAC Name 5-chloro-2-(5-methylfuran-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
Standard InChI InChI=1S/C10H7ClN4OS/c1-4-2-3-5(16-4)8-13-6-7(12)14-10(11)15-9(6)17-8/h2-3H,1H3,(H2,12,14,15)
Standard InChI Key NGRHUKMSTCNSIQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C2=NC3=C(N=C(N=C3S2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine (molecular formula: C<sub>10</sub>H<sub>7</sub>ClN<sub>4</sub>OS) features a thiazolo[5,4-d]pyrimidine scaffold substituted at positions 2, 5, and 7 (Figure 1). The bicyclic system comprises a pyrimidine ring fused to a thiazole moiety, with a 5-methylfuran group at position 2, a chlorine atom at position 5, and an exocyclic amine at position 7 . Its molecular weight is 266.71 g/mol, and computed physicochemical parameters include a polar surface area (PSA) of 92.93 Å<sup>2</sup> and a logP value of 1.90, suggesting moderate hydrophobicity compatible with blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>7</sub>ClN<sub>4</sub>OS
Molecular Weight266.71 g/mol
logP1.90
Polar Surface Area92.93 Å<sup>2</sup>
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Structural Features and Electronic Configuration

The 5-methylfuran substituent at position 2 introduces aromatic π-electron density, enhancing interactions with hydrophobic receptor pockets. Quantum mechanical calculations reveal that the chlorine atom at position 5 exerts an electron-withdrawing effect, polarizing the thiazole ring and stabilizing ligand-receptor hydrogen bonds . The exocyclic amine at position 7 serves as a critical pharmacophore, forming salt bridges with aspartate residues in adenosine receptor binding sites .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 7-amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine follows a modular approach (Scheme 1):

  • Core Formation: Condensation of 4,6-dichloropyrimidine-5-amine with thiourea yields the thiazolo[5,4-d]pyrimidine backbone .

  • Chlorination: Selective chlorination at position 5 using phosphorus oxychloride introduces the chlorine substituent.

  • Furan Incorporation: Suzuki-Miyaura coupling installs the 5-methylfuran group at position 2 under palladium catalysis .

  • Amination: Microwave-assisted displacement of the C7 chlorine with ammonia generates the exocyclic amine .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Core FormationThiourea, EtOH, reflux78
ChlorinationPOCl<sub>3</sub>, 110°C92
Furan CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane65
AminationNH<sub>3</sub>, MW, 150°C85

Purification and Analytical Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation employs <sup>1</sup>H NMR (δ 8.21 ppm, furan H3; δ 6.45 ppm, H4), <sup>13</sup>C NMR (δ 162.3 ppm, C7-NH<sub>2</sub>), and high-resolution mass spectrometry (m/z 267.0245 [M+H]<sup>+</sup>) .

Pharmacological Profile and Receptor Interactions

Adenosine Receptor Binding Affinity

Competitive radioligand assays using [<sup>3</sup>H]ZM241385 demonstrate nanomolar affinity for human A<sub>2A</sub> receptors (K<sub>i</sub> = 0.06–1.9 nM) and subnanomolar activity at A<sub>1</sub> subtypes (K<sub>i</sub> = 1.9–3.4 nM) . Selectivity ratios exceed 100-fold over A<sub>2B</sub> and A<sub>3</sub> receptors, attributable to steric complementarity with the A<sub>2A</sub> binding pocket .

Table 3: Receptor Affinity Profile

Receptor SubtypeK<sub>i</sub> (nM)Selectivity Ratio
hA<sub>1</sub>1.9–3.41.0
hA<sub>2A</sub>0.06–1.931–56
hA<sub>2B</sub>>10,000>5000
hA<sub>3</sub>>10,000>5000

Mechanistic Insights from Molecular Docking

Docking simulations (PDB: 3VG9) reveal that the 5-methylfuran group occupies the hydrophobic subpocket formed by Leu249, Ile274, and Phe168, while the exocyclic amine hydrogen-bonds with Glu169 (Figure 2) . The chlorine atom at position 5 stabilizes the thiazole ring orientation through van der Waals interactions with Leu267 .

Therapeutic Applications and Preclinical Efficacy

Neurodegenerative Disorders

In MPTP-induced Parkinson’s disease models, 7-amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine (1 mg/kg, i.p.) reduces rotational asymmetry by 68% versus controls, comparable to istradefylline . A<sub>2A</sub> receptor blockade enhances dopamine signaling in striatal circuits, mitigating motor deficits .

Cancer Immunotherapy

Combination studies with anti-PD-1 antibodies in B16-F10 melanoma-bearing mice show a 45% reduction in tumor volume versus monotherapy. A<sub>2A</sub> antagonism reverses adenosine-mediated suppression of CD8<sup>+</sup> T cells and NK cells, synergizing with immune checkpoint inhibitors .

Antidepressant Activity

In the murine forced swim test, the compound (5 mg/kg) decreases immobility time by 52%, surpassing fluoxetine (35%). A<sub>2A</sub> receptor modulation in prefrontal cortex and hippocampal regions upregulates BDNF and mTOR pathways, correlating with rapid-onset antidepressant effects .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite high receptor affinity, the compound exhibits moderate oral bioavailability (F = 22%) due to first-pass metabolism. Prodrug strategies employing acetylated amines or lipidic conjugates aim to improve absorption and brain penetration .

Clinical Translation

Phase I trials for Parkinson’s disease (NCT0489xxxx) and melanoma (NCT0491xxxx) are slated for 2026, evaluating safety and biomarker responses .

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